![molecular formula C18H25N3O3S B216313 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide, also known as ABE-404, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. ABE-404 is a member of the sulfonamide class of compounds and has a unique chemical structure that makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide involves the inhibition of various enzymes and proteins involved in cell growth and survival. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to inhibit the activity of the proteasome, a protein complex that degrades unwanted or damaged proteins in the cell. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. By inhibiting these enzymes, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide can induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta in Alzheimer's disease.
Biochemical and Physiological Effects:
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death. In Alzheimer's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide reduces the accumulation of amyloid-beta by inhibiting the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta. In Parkinson's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide protects dopaminergic neurons by inhibiting the activity of monoamine oxidase B, an enzyme that degrades dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has also been shown to have a high degree of selectivity for its target enzymes and proteins, which minimizes off-target effects. However, one limitation of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide and its long-term safety profile.
Zukünftige Richtungen
There are several potential future directions for research on 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide. One area of interest is the development of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanisms of action of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide and its potential applications in other diseases.
Synthesemethoden
The synthesis of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide involves a series of chemical reactions starting from 1-adamantylamine and 4-nitrobenzenesulfonyl chloride. The reaction proceeds through the formation of an intermediate which is then treated with sodium borohydride to yield the final product. The synthesis of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is relatively simple, and the compound can be obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to reduce the accumulation of amyloid-beta, a protein that forms plaques in the brain, leading to cognitive impairment. In Parkinson's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to protect dopaminergic neurons, which are the cells that degenerate in Parkinson's disease.
Eigenschaften
Produktname |
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide |
---|---|
Molekularformel |
C18H25N3O3S |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-[(4-sulfamoylphenyl)methyl]urea |
InChI |
InChI=1S/C18H25N3O3S/c19-25(23,24)16-3-1-12(2-4-16)11-20-17(22)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15H,5-11H2,(H2,19,23,24)(H2,20,21,22) |
InChI-Schlüssel |
BFEKMZTXGVIMLC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.